![molecular formula C17H13ClN6OS B2573119 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide CAS No. 1251557-26-2](/img/structure/B2573119.png)
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide
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Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against several enzymes, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has highlighted the importance of various heterocycles, including thiazol-4-yl compounds. These compounds have been investigated for their potential to improve metabolic stability, demonstrating the critical role of chemical structure in the development of efficacious inhibitors with minimal metabolic liabilities (Stec et al., 2011).
Heterocyclic Chemistry and Insecticidal Activity
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis revealed the potential of such compounds in agricultural applications. These findings underscore the utility of heterocyclic chemistry in addressing pest control challenges, offering an alternative to traditional insecticides (Fadda et al., 2017).
Antitumor Activity of Novel Derivatives
The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating a thiazolyl moiety has been investigated for antitumor activity. Some of these compounds have shown promising inhibitory effects on various cell lines, highlighting the potential of such derivatives in cancer research (Albratty et al., 2017).
Antioxidant and Antimicrobial Applications
The synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors demonstrate the chemical versatility of acetamide derivatives. These compounds have shown effectiveness in preventing corrosion, offering insights into their potential applications in material science and engineering (Yıldırım & Cetin, 2008). Additionally, the antimicrobial activity of novel sulphonamide derivatives further illustrates the broad spectrum of applications for thiazol-4-yl compounds in combating microbial infections (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(1H-indazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS/c18-11-2-4-15(19-8-11)23-17-22-13(9-26-17)6-16(25)21-12-3-1-10-7-20-24-14(10)5-12/h1-5,7-9H,6H2,(H,20,24)(H,21,25)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGLGMDMBNKTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(1H-indazol-6-yl)acetamide |
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